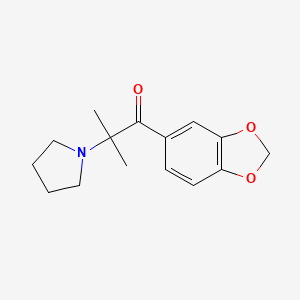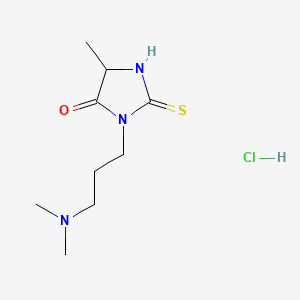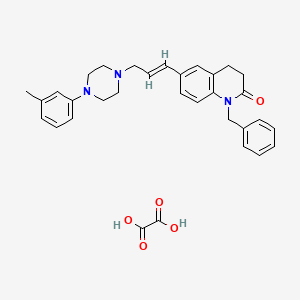
1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a piperazine ring, a benzyl group, and a dihydrocarbostyril moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with ethylene diamine under controlled conditions.
Introduction of the Benzyl Group: This step involves the alkylation of the piperazine ring with benzyl halides.
Formation of the Dihydrocarbostyril Moiety: This can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling and Oxalate Formation: The final step involves coupling the synthesized intermediates and converting the product into its oxalate salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its use as an anti-inflammatory, analgesic, or anticancer agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of 1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Enzymes: It may inhibit or activate enzymes, affecting various biochemical pathways.
Signaling Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
1-Benzyl-4-(3-methylphenyl)piperazine: Similar in structure but lacks the dihydrocarbostyril moiety.
6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril: Similar but lacks the benzyl group.
Uniqueness
1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate is unique due to its combination of structural features, which may contribute to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
80834-68-0 |
|---|---|
分子式 |
C32H35N3O5 |
分子量 |
541.6 g/mol |
IUPAC 名称 |
1-benzyl-6-[(E)-3-[4-(3-methylphenyl)piperazin-1-yl]prop-1-enyl]-3,4-dihydroquinolin-2-one;oxalic acid |
InChI |
InChI=1S/C30H33N3O.C2H2O4/c1-24-7-5-11-28(21-24)32-19-17-31(18-20-32)16-6-10-25-12-14-29-27(22-25)13-15-30(34)33(29)23-26-8-3-2-4-9-26;3-1(4)2(5)6/h2-12,14,21-22H,13,15-20,23H2,1H3;(H,3,4)(H,5,6)/b10-6+; |
InChI 键 |
FDMPNKGQKVQEBJ-AAGWESIMSA-N |
手性 SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C/C=C/C3=CC4=C(C=C3)N(C(=O)CC4)CC5=CC=CC=C5.C(=O)(C(=O)O)O |
规范 SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC=CC3=CC4=C(C=C3)N(C(=O)CC4)CC5=CC=CC=C5.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


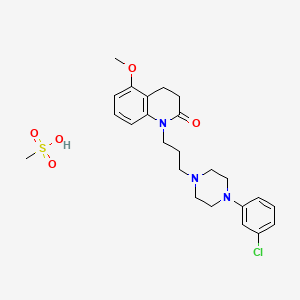
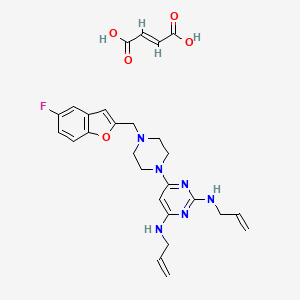
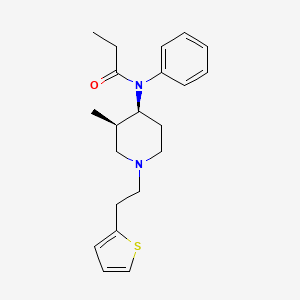
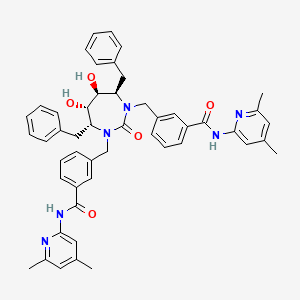

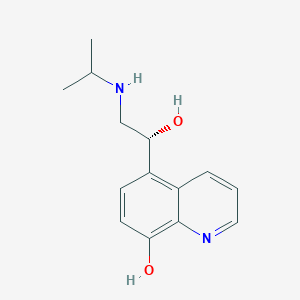
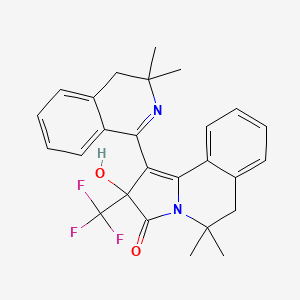
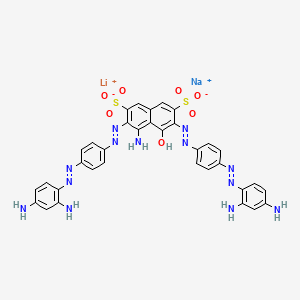

![2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid](/img/structure/B12775050.png)

